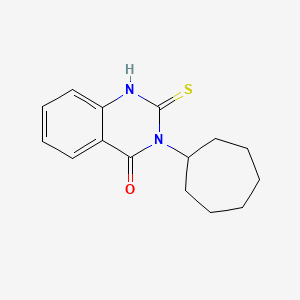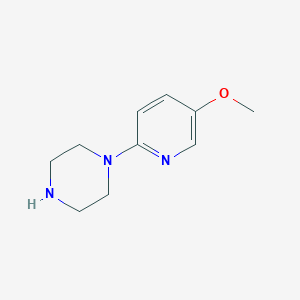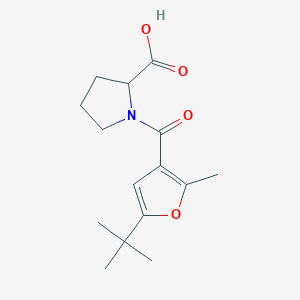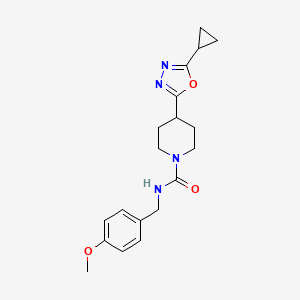
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38 . It is a derivative of quinazolinone, a class of compounds that have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinazolinones, such as 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one, has been widely studied. A common method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another method starts from 3-phenylquinazoline-2,4 (1H,3H)-dithione, and through a series of reactions, various derivatives of 3H-quinazolin-4-ones are synthesized .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been explored for their synthesis and potential biological activities. In particular, derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one, a related structure, were synthesized and found to exhibit significant anti-monoamine oxidase and antitumor activities. These compounds were prepared through reactions with halides, leading to sulfanyl-substituted and 1-sulfanyl-substituted triazolobenzoquinazolines, showcasing the versatility of quinazolin-4-one derivatives in medicinal chemistry (Markosyan et al., 2015).
Antiviral Properties
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using microwave-assisted techniques and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including various strains of influenza and severe acute respiratory syndrome corona. This study highlights the potential of quinazolin-4-one derivatives as antiviral agents, with certain compounds showing significant activity against avian influenza (H5N1) virus (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory properties of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, which are chemically similar to 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one, revealed promising results. These compounds, synthesized by reacting the amino group of 3-ethyl-2-hydrazino quinazolin-4(3H)-one with various aldehydes and ketones, showed significant analgesic and anti-inflammatory activities in preclinical models, suggesting potential for development into new therapeutic agents (Sheorey et al., 2013).
Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, indicating moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the utility of quinazolinone derivatives in developing novel antimicrobial agents (Kapoor et al., 2017).
Propriétés
IUPAC Name |
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-12-9-5-6-10-13(12)16-15(19)17(14)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSXJHCXONXDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-benzylsulfanyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757931.png)
![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2757940.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)
![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)
![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)